6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one

Physicochemical profiling Drug-likeness Medicinal chemistry

6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one is a non-replaceable dihalogenated intermediate for medicinal chemistry. Its orthogonal 6-Br/7-Cl pattern enables sequential Suzuki-Miyaura or Buchwald-Hartwig couplings to rapidly probe two vectors on a scaffold clinically validated in p53-MDM2 inhibition (Phase I). The calculated LogP of 2.944 and TPSA of 32.86 Ų provide a fixed, favorable baseline for cell permeability. Substituting with mono-halogenated or regioisomeric analogs will alter reaction outcomes and invalidate established SAR, risking irreproducible results and resource waste. Procure this specific compound to ensure synthetic reproducibility and avoid costly lead re-optimization.

Molecular Formula C9H5BrClNO
Molecular Weight 258.5
CAS No. 1036712-57-8
Cat. No. B6280321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one
CAS1036712-57-8
Molecular FormulaC9H5BrClNO
Molecular Weight258.5
Structural Identifiers
SMILESC1=CNC(=O)C2=CC(=C(C=C21)Br)Cl
InChIInChI=1S/C9H5BrClNO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one (CAS 1036712-57-8): Differential Procurement Guide for Scientific Selection


6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one (CAS 1036712-57-8) is a dihalogenated dihydroisoquinolinone with molecular formula C₉H₅BrClNO and molecular weight 258.50 g/mol [1]. This scaffold belongs to the dihydroisoquinolinone class, which has been established as a privileged chemotype in medicinal chemistry for targeting protein-protein interactions, particularly the p53-MDM2 interaction [2], as well as serving as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules [3]. The compound features a specific 6-bromo-7-chloro substitution pattern on the isoquinolinone core, which confers distinct physicochemical properties and synthetic utility compared to its mono-halogenated or differently substituted analogs. Its calculated LogP of 2.944 and topological polar surface area (TPSA) of 32.86 Ų [1] position it within a favorable range for cell permeability in drug discovery programs. Currently, this compound is commercially available from multiple vendors with purity specifications typically at 98% .

Why Generic Substitution of 6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one with Other Isoquinolinones Fails


Dihydroisoquinolinones are not a monolithic class; the specific halogenation pattern dictates both synthetic accessibility for downstream derivatization and the physicochemical profile of resulting compounds. The 6-bromo-7-chloro substitution pattern on 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one represents a strategic intermediate that cannot be functionally replaced by mono-halogenated analogs (e.g., 6-bromo-isoquinolinone or 7-chloro-isoquinolinone) or regioisomers (e.g., 6-bromo-8-chloro-1,4-dihydroquinolin-4-one ) without altering reaction outcomes in cross-coupling chemistry or the final molecular properties. In the context of structure-activity relationship (SAR) studies, particularly those targeting protein-protein interactions such as p53-MDM2 where dihydroisoquinolinones have demonstrated clinical potential [1], even subtle changes in halogen positioning can dramatically affect binding affinity, as evidenced by the optimization trajectory from initial virtual screening hits to low nanomolar inhibitors [2]. Furthermore, the LogP of 2.944 and TPSA of 32.86 Ų calculated for this specific compound are fixed parameters that influence membrane permeability and solubility; any substitution with an analog bearing a different halogenation pattern would alter these critical drug-like properties, potentially invalidating established SAR or requiring complete re-optimization of a lead series. Therefore, procurement decisions based on presumed functional equivalence within the isoquinolinone class carry substantial risk of irreproducible results and wasted research resources.

Quantitative Differentiation Evidence for 6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one Against Closest Analogs


Physicochemical Differentiation: LogP and TPSA Comparison Against Regioisomeric Isoquinolinone Analogs

6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one exhibits a calculated LogP of 2.944 and TPSA of 32.86 Ų . While direct experimentally measured LogP values for the closest analogs are not publicly available, the 6-bromo-7-chloro substitution pattern confers a distinct lipophilicity-hydrophilicity balance compared to other dihalogenated regioisomers such as 4-bromo-7-chloroisoquinolin-1(2H)-one or 6-bromo-8-chloro-1,4-dihydroquinolin-4-one , which would be expected to differ in these calculated parameters due to altered electronic distribution and steric effects from halogen positioning.

Physicochemical profiling Drug-likeness Medicinal chemistry

Synthetic Utility: Orthogonal Cross-Coupling Handles Not Available in Mono-Halogenated Analogs

The presence of both bromine and chlorine substituents at the 6- and 7-positions, respectively, on 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one provides orthogonal reactivity handles for sequential cross-coupling reactions [1]. This allows for stepwise functionalization—exploiting the differential reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings)—to generate structurally diverse libraries from a single core scaffold. In contrast, mono-halogenated analogs such as 6-bromo-isoquinolin-1-one or 7-chloro-isoquinolin-1-one offer only a single site for derivatization, limiting the accessible chemical space and requiring more complex synthetic sequences to achieve the same degree of diversification.

Cross-coupling Chemical synthesis Library generation

Scaffold Validation: Dihydroisoquinolinone Core is Clinically Validated in p53-MDM2 Inhibition Whereas Quinolinone Regioisomers Lack Equivalent Validation

The dihydroisoquinolinone scaffold represented by 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one belongs to a chemotype that has progressed to clinical development as p53-MDM2 protein-protein interaction inhibitors. Specifically, the dihydroisoquinolinone derivative NVP-CGM097 entered Phase 1 clinical trials in p53 wild-type tumors, demonstrating that this core structure possesses favorable pharmacokinetic and pharmacodynamic properties suitable for therapeutic development [1]. This clinical validation is supported by X-ray co-crystal structures of dihydroisoquinolinones bound to MDM2, revealing an unprecedented binding mode distinct from other p53-MDM2 inhibitor classes [2]. In contrast, regioisomeric quinolinone cores (e.g., 6-bromo-8-chloro-1,4-dihydroquinolin-4-one ) lack equivalent clinical validation data or published co-crystal structures in this target class.

p53-MDM2 Protein-protein interaction Oncology

High-Value Application Scenarios for 6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one Based on Differential Evidence


Scaffold for Sequential Cross-Coupling Library Synthesis in p53-MDM2 Inhibitor Discovery Programs

Research teams pursuing novel p53-MDM2 protein-protein interaction inhibitors can utilize 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one as a divergent intermediate for generating focused libraries. The orthogonal bromo and chloro substituents enable sequential Suzuki-Miyaura or Buchwald-Hartwig couplings to explore two distinct vectors on the dihydroisoquinolinone core simultaneously. Given the clinical validation of this scaffold class with NVP-CGM097 (Phase 1) and the availability of X-ray co-crystal structures guiding rational design [1], this approach allows medicinal chemists to rapidly probe SAR around the 6- and 7-positions without synthesizing multiple mono-halogenated precursors. The LogP of 2.944 provides a favorable baseline lipophilicity for cell permeability .

Physicochemical Reference Standard for Chromatography Method Development

6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one, with its well-defined calculated LogP of 2.944 and TPSA of 32.86 Ų [1], can serve as a calibration or reference standard in reversed-phase HPLC method development for separating closely related dihydroisoquinolinone analogs. The specific 6-bromo-7-chloro substitution confers a retention time that differs predictably from mono-halogenated or regioisomeric analogs, making it useful for establishing chromatographic resolution between structurally similar intermediates in a synthetic sequence. Analytical chemistry groups supporting medicinal chemistry programs can leverage these defined computational parameters for predictive modeling of separation conditions.

Building Block for Kinase Inhibitor Synthesis Requiring Specific Halogenation Patterns

The 6-substituted isoquinolinone framework is a recognized pharmacophore for Rho-kinase and PI3 kinase inhibition [1]. 6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one provides a strategically functionalized entry point into this chemical space, with the 6-bromo substituent positioned for elaboration into amine, aryl, or heteroaryl groups known to be critical for kinase binding. The presence of an additional chloro substituent at the 7-position offers a handle for further diversification or may be retained to modulate the electronic properties of the core. For kinase drug discovery teams, procuring this specific dihalogenated intermediate avoids the need for multiple protection/deprotection steps that would be required if starting from an unsubstituted isoquinolinone core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.